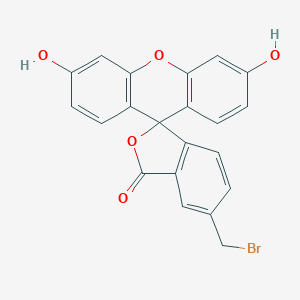

5-(Bromomethyl)fluorescein

Descripción general

Descripción

5-(Bromomethyl)fluorescein: is a derivative of fluorescein, a widely used fluorescent dye. This compound is characterized by the presence of a bromomethyl group attached to the fluorescein molecule. It is known for its strong absorption and fluorescence properties, making it suitable for various applications in scientific research and industry .

Mecanismo De Acción

Target of Action

5-(Bromomethyl)fluorescein (5-BMF) is primarily used as a derivatizing reagent for analytes containing a free carboxyl group . It is also used for the labeling of nucleosides and nucleotides at the N-atom .

Mode of Action

5-BMF interacts with its targets through a chemical reaction . It binds to the free carboxyl groups of analytes, resulting in the formation of a fluorescent derivative . This derivative can then be detected using fluorescence techniques, making 5-BMF a valuable tool in biochemical research .

Biochemical Pathways

The exact biochemical pathways affected by 5-BMF depend on the specific analytes it is used to label. It is known to be involved in theglutathionylation cycle , a significant mechanism regulating protein function .

Pharmacokinetics

Its ability to form stable derivatives with carboxyl-containing analytes suggests it may have good stability .

Result of Action

The primary result of 5-BMF’s action is the formation of a fluorescent derivative when it reacts with carboxyl-containing analytes . This derivative can be detected using fluorescence techniques, providing a means of tracking the analyte .

Action Environment

The action of 5-BMF can be influenced by various environmental factors. For instance, the pH of the solution can affect the efficiency of the reaction between 5-BMF and carboxyl-containing analytes . Additionally, the temperature can impact the reaction rate .

Análisis Bioquímico

Biochemical Properties

5-(Bromomethyl)fluorescein is known for its high molar absorptivity and quantum yield, and its excitation maximum matches the intense 488.0 nm emission line of an argon ion laser . It has been used as a pre-column, off-line derivatizing reagent for analytes containing a free carboxyl group . The bromomethyl group in this compound can react with thiol groups, utilizing a glutathione S-transferase–mediated reaction .

Cellular Effects

This compound has been used to label Ω-tagged membrane proteins efficiently for live cell imaging and in-gel analysis . This allows researchers to monitor the movement, location, and interactions of these proteins within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with thiol groups. This reaction is mediated by the enzyme glutathione S-transferase, which is ubiquitous in cells . This allows this compound to bind to proteins and other biomolecules, enabling their visualization and tracking .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to be stable at room temperature over 24 hours . This stability, combined with its high fluorescence, makes it a valuable tool for long-term tracking of biomolecules in both in vitro and in vivo studies .

Metabolic Pathways

Its reaction with thiol groups suggests that it may interact with glutathione, a key antioxidant in cells .

Transport and Distribution

This compound is designed to freely pass through cell membranes . Once inside the cell, it reacts to form cell-impermeant products, allowing it to be retained within the cell for tracking purposes .

Subcellular Localization

The subcellular localization of this compound will depend on the specific biomolecules it is bound to. As it can react with a wide range of proteins and other biomolecules, it could potentially be found in various compartments or organelles within the cell .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)fluorescein typically involves the bromination of fluorescein. One common method includes the reaction of fluorescein with bromomethylating agents under controlled conditions. For example, a mixture of fluorescein, palmitic acid, 18-crown-6, and potassium carbonate can be reacted at 76°C for one hour to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: 5-(Bromomethyl)fluorescein undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and hydroxyl groups.

Oxidation and Reduction Reactions: The fluorescein core can undergo oxidation and reduction reactions, altering its fluorescence properties.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, and hydroxyl groups are commonly used nucleophiles for substitution reactions.

Oxidizing Agents: Hydrogen peroxide and other oxidizing agents can be used for oxidation reactions.

Reducing Agents: Sodium borohydride and other reducing agents can be used for reduction reactions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted fluorescein derivatives can be formed.

Oxidation and Reduction Products: Oxidized or reduced forms of fluorescein with altered fluorescence properties.

Aplicaciones Científicas De Investigación

5-(Bromomethyl)fluorescein has a wide range of applications in scientific research, including:

Chemistry: Used as a fluorescent labeling reagent for carboxyl-containing analytes in chromatography and spectroscopy.

Biology: Employed in cell imaging and tracking biomolecules due to its strong fluorescence properties.

Medicine: Utilized in diagnostic imaging and as a marker in various medical assays.

Industry: Applied in the textile industry for dyeing and in the development of dye-sensitized solar cells.

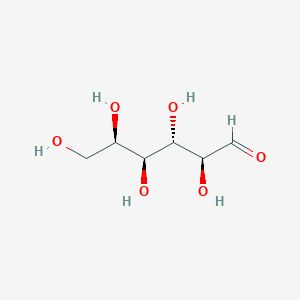

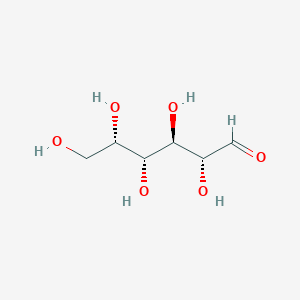

Comparación Con Compuestos Similares

Fluorescein: The parent compound, widely used for its fluorescence properties.

5-(Iodomethyl)fluorescein: Similar to 5-(Bromomethyl)fluorescein but with an iodomethyl group, offering different reactivity.

6-(Bromomethyl)fluorescein: A positional isomer with the bromomethyl group at a different location on the fluorescein molecule.

Uniqueness: this compound is unique due to its specific reactivity and strong fluorescence, making it particularly useful for labeling and tracking applications in various scientific fields .

Propiedades

IUPAC Name |

6-(bromomethyl)-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13BrO5/c22-10-11-1-4-15-14(7-11)20(25)27-21(15)16-5-2-12(23)8-18(16)26-19-9-13(24)3-6-17(19)21/h1-9,23-24H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHKPJAZGYJYTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CBr)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164145 | |

| Record name | 5-(Bromomethyl)fluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148942-72-7 | |

| Record name | 5-(Bromomethyl)fluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148942727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Bromomethyl)fluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

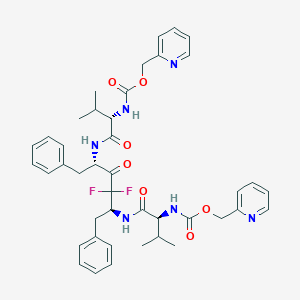

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B119590.png)

![(3aR,4R,7aR)-4-[tri(propan-2-yl)silyloxymethyl]-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B119604.png)